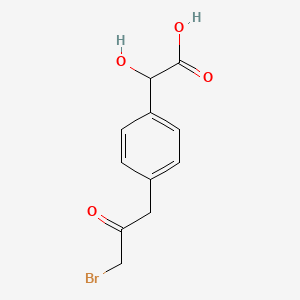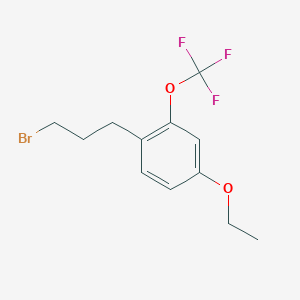
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethoxy)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a bromopropyl group, an ethoxy group, and a trifluoromethoxy group attached to the benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-2-(trifluoromethoxy)benzene and 1,3-dibromopropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-ethoxy-2-(trifluoromethoxy)benzene is reacted with 1,3-dibromopropane in the presence of potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium methoxide can yield the corresponding methoxy derivative.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromopropyl group can be reduced to a propyl group using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., sulfuric acid), and oxidizing/reducing agents (e.g., potassium permanganate, lithium aluminum hydride).
Scientific Research Applications
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: The compound can be employed in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethoxy)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, in pharmaceutical applications, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-ethoxy-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene: This compound lacks the ethoxy group, which may result in different reactivity and applications.
1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group is different, which can influence the compound’s chemical properties and reactivity.
1-(3-Bromopropyl)-4-methoxy-2-(trifluoromethoxy)benzene: The methoxy group instead of the ethoxy group may affect the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H14BrF3O2 |
|---|---|
Molecular Weight |
327.14 g/mol |
IUPAC Name |
1-(3-bromopropyl)-4-ethoxy-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O2/c1-2-17-10-6-5-9(4-3-7-13)11(8-10)18-12(14,15)16/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
JHOYYSAIHYWAPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CCCBr)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


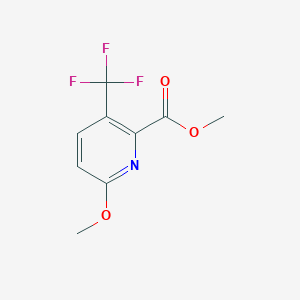
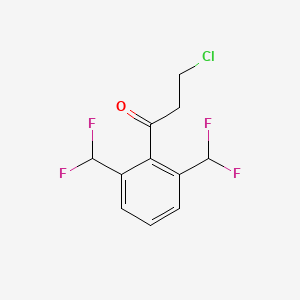
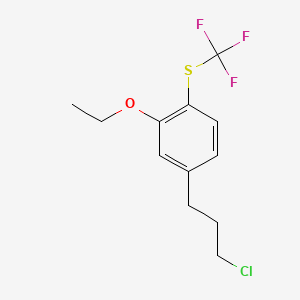

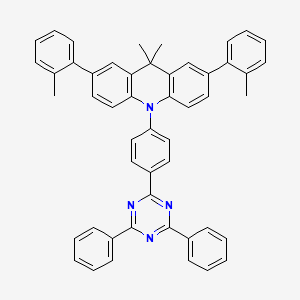

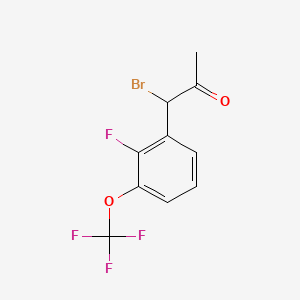
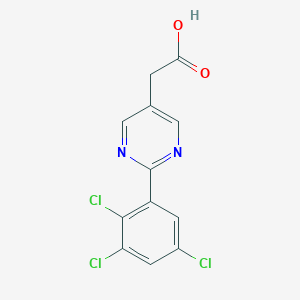
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide,hydrate](/img/structure/B14054031.png)
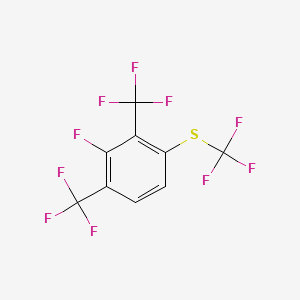
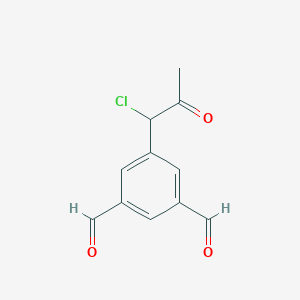
![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
![(R)-1-(Benzo[C][1,2,5]oxadiazol-5-YL)ethan-1-amine](/img/structure/B14054055.png)
